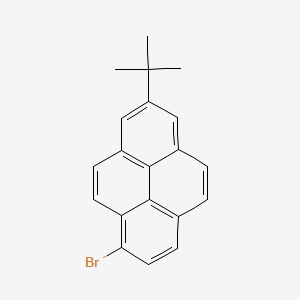

1-Bromo-7-(tert-butyl)pyrene

Vue d'ensemble

Description

1-Bromo-7-(tert-butyl)pyrene is a derivative of pyrene, a renowned aromatic hydrocarbon . It is a bromopyrene, which stands out for its significance in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .

Synthesis Analysis

The synthesis of this compound involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution . An approach involving the acylation of pyrene allows for obtaining 1,3-disubstituted pyrene, albeit with a tert-butyl group at position 7 . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .Molecular Structure Analysis

The molecular formula of this compound is C20H17Br . Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .Physical and Chemical Properties Analysis

The molecular weight of this compound is 337.25300 . More detailed physical and chemical properties would require specific experimental measurements.Applications De Recherche Scientifique

Optical and Electronic Properties

1-Bromo-7-(tert-butyl)pyrene has been utilized in the synthesis of blue-emitting butterfly-shaped monomers, which are highly fluorescent and stable. These monomers, including 7-tert-butyl-1,3,5,9-tetrakis(p-R-phenyl)pyrenes, have been synthesized using the Suzuki-Miyaura cross-coupling reaction from a novel bromide precursor of 1,3,5,9-tetrabromo-7-tert-butylpyrene. Their crystal structures, optical, and electronic properties have been extensively studied (Feng et al., 2013).

Organic Optoelectronic Applications

Research indicates that derivatives of this compound, such as tert-Butyl-1,3-dimethylpyrene derivatives, show potential for use in organic optoelectronic applications like organic light-emitting devices (OLEDs). Their photophysical properties and electrochemical characteristics in solutions strongly suggest their viability as candidates for OLEDs or as models for investigating the fluorescent structure-property relationship of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).

Bromination Mechanism Study

The bromination mechanism of 2-tert-butylpyrene, which regioselectively affords various bromopyrenes, has been explored. The bromine atom may be directed to specific positions in the presence of iron powder. This process is significant in synthesizing position-dependent aryl-functionalized pyrene derivatives, which are characterized by various methods including single X-ray diffraction, NMR, FT-IR, and MS. These derivatives have notable photophysical properties, confirmed by fluorescence and absorption, as well as fluorescence lifetime measurements (Feng et al., 2015).

Pyrene Substitution for Enhanced Properties

Studies have been conducted on the functionalization of pyrene at specific positions, such as 4, 4,9-positions, to create derivatives with modified photophysical and electrochemical properties. These derivatives have applications in OLEDs and possibly as hole-transporting materials, showing different emissions based on solvent polarity (Ji et al., 2018).

Use in Light-Emitting Monomers

Pyrene-based monomers, including those synthesized from this compound, have shown promise as pure-blue, fluorescent, and stable compounds for use in organic light-emitting diodes (OLEDs). These monomers have been characterized by various spectroscopic methods and exhibit photophysical properties favorable for OLED applications (Hu et al., 2010).

Extended π-Conjugated Derivatives

Extended π-conjugated pyrene derivatives, synthesized from 1,3-dibromo-7-tert-butylpyrenes, display blue or green emission with high quantum yields in dichloromethane. These compounds, due to their hole-transporting characteristics and intramolecular charge-transfer emissions, are promising for OLED applications (Feng et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-7-(tert-butyl)pyrene is the pyrene nucleus, a classical family of polycyclic aromatic hydrocarbons (PHAs) that have been extensively investigated for light-emitting device applications . The pyrene nucleus is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .

Mode of Action

This compound interacts with its targets through a process of bromination. The bromination mechanism of 2 tert-butylpyrene, which regioselectively affords mono, di, tri, and tetrabromopyrenes, has been probed by theoretical calculation and detailed experimental methods . Bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 position in the presence of iron powder . In this process, FeBr3 plays a significant role in releasing steric hindrance or lowering the activation energy of the rearrangement .

Biochemical Pathways

The biochemical pathways affected by this compound involve the bromination of 2-tert-butylpyrene and the corresponding positions-dependent aryl-functionalized pyrene derivatives . The intermediate bromopyrene derivatives were isolated and confirmed by 1H NMR spectra, mass spectroscopy, and elemental analysis .

Pharmacokinetics

The compound’s predicted boiling point is 4512±140 °C and its predicted density is 1377±006 g/cm3 . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of bromopyrene derivatives . These derivatives are characterized by single X-ray diffraction, 1H/13C NMR, FTIR, and MS . The photophysical properties of these compounds were confirmed by fluorescence and absorption, as well as by fluorescence lifetime measurements .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of iron powder, which plays a significant role in the bromination process . Additionally, the compound’s stability and efficacy may be affected by temperature, given its high boiling point .

Orientations Futures

Building upon historical precedents, research provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research . This contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Propriétés

IUPAC Name |

1-bromo-7-tert-butylpyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Br/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPLDMAQCSKQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)Br)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678510 | |

| Record name | 1-Bromo-7-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78751-74-3 | |

| Record name | 1-Bromo-7-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

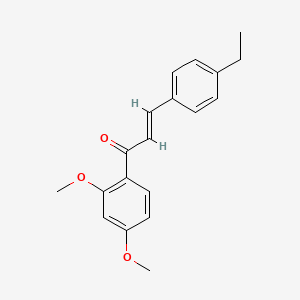

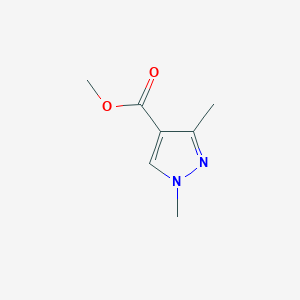

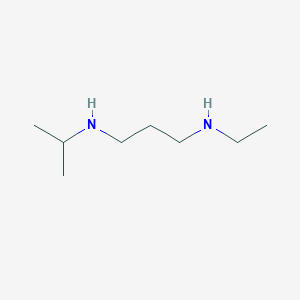

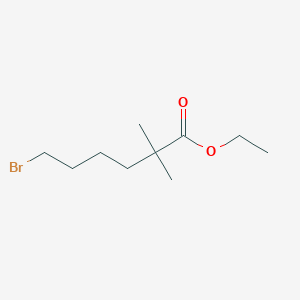

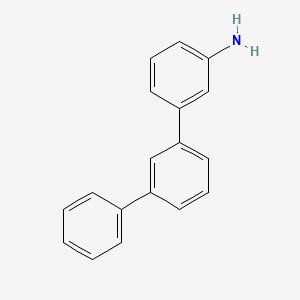

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Oxan-4-yl)amino]ethan-1-ol](/img/structure/B3154848.png)